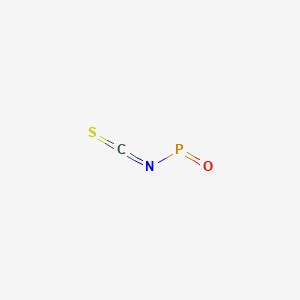
Phosphorosoimino(sulfanylidene)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorosoimino(sulfanylidene)methane is an organosulfur compound characterized by the presence of sulfur and nitrogen atoms bonded to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorosoimino(sulfanylidene)methane can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, such as air oxygen, to form the desired compound. The reaction typically occurs under mild conditions and does not require additional pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of cost-effective and scalable processes is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorosoimino(sulfanylidene)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The sulfur and nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air oxygen, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include sulfinamides, sulfonamides, thiols, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Phosphorosoimino(sulfanylidene)methane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it a valuable intermediate in various chemical transformations.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine: this compound and its derivatives are explored for their potential as drug candidates. Their ability to modulate biological pathways makes them promising leads in drug discovery.
Mechanism of Action
The mechanism of action of phosphorosoimino(sulfanylidene)methane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Phosphorosoimino(sulfanylidene)methane is similar to other sulfur-nitrogen bond-containing compounds, such as sulfenamides, sulfinamides, and sulfonamides. These compounds share similar reactivity and applications in various fields .
Uniqueness
What sets this compound apart is its unique combination of sulfur and nitrogen atoms bonded to a central carbon atom. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
24389-20-6 |
|---|---|
Molecular Formula |
CNOPS |
Molecular Weight |
105.06 g/mol |
IUPAC Name |
phosphorosoimino(sulfanylidene)methane |
InChI |
InChI=1S/CNOPS/c3-4-2-1-5 |
InChI Key |
SZWFGQJSXDSTCF-UHFFFAOYSA-N |
Canonical SMILES |
C(=NP=O)=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















